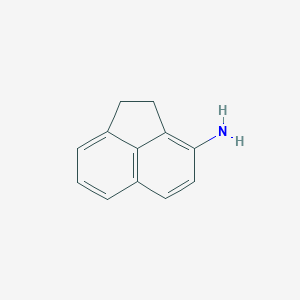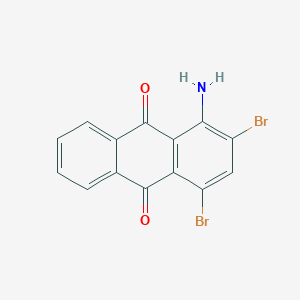
3-Iodocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodocyclohexan-1-one is a chemical compound that belongs to the class of cyclic ketones. It is a white crystalline powder with a molecular formula of C6H9IO. This compound is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodocyclohexan-1-one is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Iodocyclohexan-1-one. However, it has been reported that this compound can inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Iodocyclohexan-1-one in lab experiments is its high reactivity towards various electrophiles. This compound can be used as a versatile building block in the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 3-Iodocyclohexan-1-one. One of the potential applications of this compound is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another potential application is in the development of new agrochemicals with improved crop yield and disease resistance.
Conclusion:
In conclusion, 3-Iodocyclohexan-1-one is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 3-Iodocyclohexan-1-one is a multi-step process that involves the reaction of cyclohexanone with iodine and phosphorus. The first step involves the formation of an intermediate compound, 3-iodocyclohexanol, by the reaction of cyclohexanone with iodine and phosphorus in the presence of water. This intermediate compound is then oxidized using sodium hypochlorite to form 3-Iodocyclohexan-1-one.
Applications De Recherche Scientifique
3-Iodocyclohexan-1-one is widely used in scientific research applications due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds. This compound is also used as a reagent in the synthesis of biologically active compounds such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
62784-61-6 |
|---|---|
Formule moléculaire |
C6H9IO |
Poids moléculaire |
224.04 g/mol |
Nom IUPAC |
3-iodocyclohexan-1-one |
InChI |
InChI=1S/C6H9IO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 |
Clé InChI |
BCQOJHJQCYPXCE-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)I |
SMILES canonique |
C1CC(CC(=O)C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



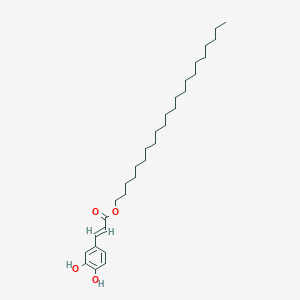
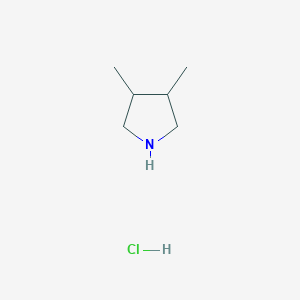
![Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt](/img/structure/B109355.png)
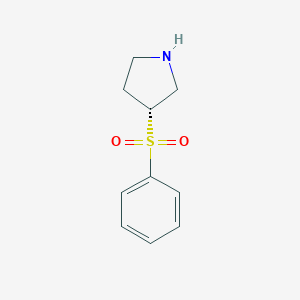
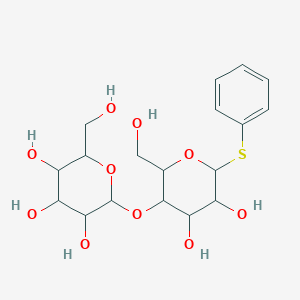



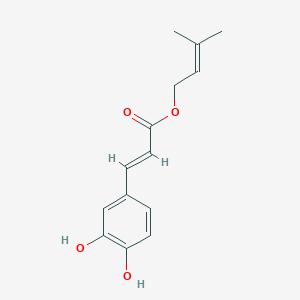
![Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B109391.png)

![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)
